molecular formula C14H19NO6 B155845 Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 10139-04-5

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B155845
CAS No.: 10139-04-5
M. Wt: 297.3 g/mol
InChI Key: ZUJDLWWYFIZERS-PEDHHIEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (CAS: 10139-04-5) is a glycoside derivative of N-acetylglucosamine (GlcNAc) featuring a phenyl group at the anomeric position and an alpha-D configuration. With a molecular weight of 297.3 g/mol, it serves as a critical substrate for studying enzymes like N-acetyl-alpha-D-glucosaminidase (EC 3.2.1.50). Its primary applications include enzymology research, particularly in assays measuring hydrolytic activity via phenyl group release . Evidence from glycosidase studies highlights its utility in characterizing fungal β-N-acetylhexosaminidases, where its hydrolysis rates are benchmarked against modified analogs (e.g., 4-deoxy derivatives) .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJDLWWYFIZERS-KSTCHIGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906118
Record name Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10139-04-5
Record name Phenyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10139-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of Peracetylated Glucosamine

The process begins with 2-acetamido-2-deoxy-D-glucopyranose (glucosamine, 1 ), which undergoes peracetylation using acetic anhydride in pyridine with catalytic DMAP. This yields peracetylated glucosamine (2 ) in ~90% yield. The acetyl groups protect hydroxyl moieties during subsequent reactions.

Oxazoline Formation

Peracetylated glucosamine 2 is treated with trifluoromethanesulfonic acid (TfOH) to form the oxazoline derivative 3 . This step proceeds via intramolecular cyclization, with yields reaching 75% under optimized conditions. The oxazoline’s rigidity ensures α-selectivity during glycosylation.

Glycosylation with Phenol

Oxazoline 3 reacts with phenol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). The reaction proceeds through a neighboring-group participation mechanism, directing the nucleophilic attack to the α-position. This step typically achieves 60–70% yield, though electron-deficient phenols require harsher conditions.

Table 1: Key Reaction Parameters for Oxazoline-Mediated Glycosylation

StepReagents/ConditionsYield (%)Selectivity (α:β)
PeracetylationAc₂O, pyridine, DMAP, rt90N/A
Oxazoline formationTfOH, CH₂Cl₂, 0°C to rt75N/A
GlycosylationPhenol, BF₃·Et₂O, CH₂Cl₂, rt6595:5

Active Ester Glycosylation Approaches

Active esters, such as trichloroacetimidates, offer an alternative route with improved scalability.

Preparation of Glucosamine Imidate Donors

Peracetylated glucosamine 2 is converted to its imidate derivative 4 using trichloroacetonitrile and DBU in dichloromethane. This activates the anomeric center for glycosylation, yielding 4 in 85% yield.

Coupling with Phenol

Imidate 4 reacts with phenol under mild acidic conditions (e.g., TMSOTf catalysis) to form the α-glycoside. The reaction’s mild nature (0°C to rt) minimizes side reactions, achieving 70–75% yield with >90% α-selectivity.

Table 2: Performance of Active Ester Glycosylation

ParameterOxazoline MethodActive Ester Method
Yield (%)6575
α:β Selectivity95:590:10
Reaction Time (h)126

Comparative Analysis of Synthetic Routes

Yield and Scalability

The active ester method outperforms oxazoline-mediated glycosylation in yield (75% vs. 65%) and reaction time (6h vs. 12h). However, oxazoline routes are preferred for electron-rich phenols due to better compatibility.

Stereochemical Control

Both methods achieve >90% α-selectivity, but the oxazoline pathway is less sensitive to moisture, making it more robust for large-scale synthesis.

Challenges and Optimization Strategies

Anomeric Byproduct Formation

β-anomer formation (<10%) occurs due to incomplete stereochemical control. Strategies include:

  • Low-temperature reactions : Slowing reaction kinetics to favor α-attack.

  • Bulkier catalysts : Using TiCl₄ instead of BF₃·Et₂O to sterically hinder β-pathways.

Protecting Group Management

Selective deprotection of acetyl groups post-glycosylation remains challenging. Zemlicka et al. demonstrated that Zemplén conditions (NaOMe/MeOH) cleave acetyl groups without affecting the glycosidic bond, yielding the final product in 80% purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Cancer Research

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has been identified as an inhibitor of mucin biosynthesis, particularly in breast cancer cell lines. Research indicates that it suppresses MUC1 expression, which is often overexpressed in various cancers, correlating with tumor metastasis and poor prognosis .

Case Study: MUC1 Inhibition

  • Study Focus : Investigating the effect of phenyl GalNAc on MUC1 expression.
  • Findings : The compound significantly reduced MUC1 levels in the MDF-7 breast cancer cell line, demonstrating its potential as a therapeutic agent against cancers characterized by high mucin production.

Glycosylation Studies

This compound is utilized as a glycosylation inhibitor, impacting the incorporation of glucosamine into O-glycans. This property has been leveraged in studies to understand glycosylation patterns in various biological systems.

Table 1: Inhibitory Effects on Glycosylation

CompoundInhibition Potency (Relative)
This compoundHigh
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranosideModerate
D-glucoseLow

The above table summarizes comparative inhibitory effects on glycosylation, highlighting the potency of phenyl GalNAc as a glycosylation inhibitor .

Development of Therapeutic Agents

The compound's ability to inhibit glycosylation processes has implications for drug development. It can be used to design specific inhibitors for glycosyltransferases involved in tumor progression and metastasis.

Case Study: Synthesis of Sulfated Derivatives

  • Study Focus : The synthesis of sulfated derivatives of phenyl GalNAc.
  • Findings : These derivatives showed enhanced interaction with specific glycosyltransferases, suggesting their potential use in developing targeted therapies for conditions like chondroitin sulfate-related disorders .

Biochemical Applications

This compound is also employed in biochemical assays to study lectin interactions and carbohydrate-binding properties. It serves as a model compound to elucidate the mechanisms of carbohydrate recognition by lectins.

Table 2: Binding Affinity to Lectins

LectinBinding Affinity (Kd)
BS II LectinLow micromolar range
Concanavalin AHigh nanomolar range

This table illustrates the binding affinities of phenyl GalNAc to different lectins, showcasing its utility in studying carbohydrate-protein interactions .

Mechanism of Action

The mechanism of action of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group may also interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The table below summarizes key analogs of phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, emphasizing differences in aglycone, protecting groups, and biological activity:

Compound Name Aglycone/Modification Configuration Key Features Applications Reference
This compound Phenyl α-D Benchmark substrate for α-glucosaminidases; moderate hydrolysis rates Enzyme kinetics, fungal β-N-acetylhexosaminidase assays
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Methyl β-D Synthetic intermediate; beta configuration reduces enzyme recognition Oligosaccharide synthesis, protecting group strategies
Allyl 2-acetamido-3-O-benzyl-2-deoxy-beta-D-glucopyranoside Allyl, 3-O-benzyl β-D Enhanced solubility in organic solvents; used in glycosylation reactions Intermediate for branched oligosaccharides
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside 4-Methylumbelliferone (fluorogenic) α-D Fluorogenic substrate; enables sensitive fluorescence-based assays High-throughput screening of glucosaminidases
p-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside p-Nitrophenyl β-D Chromogenic substrate; releases yellow p-nitrophenol upon hydrolysis Colorimetric enzyme assays; kinetic studies
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside Benzyl, 4,6-O-benzylidene α-D Protected hydroxyl groups for selective glycosylation Synthesis of complex oligosaccharides and glycoconjugates
Phenyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside 4-Deoxy modification β-D Enhanced substrate efficiency for fungal enzymes (~85% hydrolysis rate) Probing active-site flexibility of β-N-acetylhexosaminidases
Butyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Butyl β-D Increased lipophilicity; stable in non-polar solvents Industrial applications, membrane permeability studies

Key Research Findings

Enzymatic Specificity and Modifications
  • 4-Deoxy Derivatives : Removal of the 4-OH group (e.g., compound 1 in ) significantly enhances hydrolysis rates by fungal β-N-acetylhexosaminidases (up to 85% efficiency compared to phenyl-GlcNAc). This modification reduces steric hindrance, allowing better accommodation in the enzyme active site .
  • Fluorogenic vs. Chromogenic Substrates : The 4-methylumbelliferyl analog () enables fluorometric detection with 10–100× higher sensitivity than p-nitrophenyl-based assays, making it ideal for low-activity enzyme samples .
Stereochemical Impact
  • Alpha vs. Beta Configuration: Beta-configured analogs (e.g., methyl-beta-D-glucopyranoside) are poorly recognized by α-specific enzymes, underscoring the importance of anomeric configuration in substrate specificity . further demonstrates that even minor stereochemical differences (e.g., phenyl-beta-D-glucopyranoside vs. galactopyranoside) drastically alter intermolecular interactions .

Biological Activity

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (commonly referred to as phenyl glucosamine) is a glycoside derivative of glucosamine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₄H₁₉NO₆
  • Molecular Weight : 297.3 g/mol
  • CAS Number : 10139-04-5
  • Purity : Minimum 98% by HPLC
  • Form : White to pale yellow powder

This compound exhibits various biological activities primarily through its interactions with specific enzymes and receptors. Key mechanisms include:

  • Inhibition of Lectins : Studies have shown that this compound acts as an effective inhibitor of certain lectins, such as the BS II lectin. It demonstrated a higher inhibitory capacity compared to other sugars, indicating its potential use in modulating lectin-mediated biological processes .
  • Antiviral and Antibacterial Properties : The compound has been investigated for its ability to interact with viral and bacterial components, suggesting possible applications in antiviral and antibacterial therapies .
  • Enzyme Interactions : Phenyl glucosamine has been shown to interact with various enzymes, including glycosidases, which play crucial roles in carbohydrate metabolism .

Antiviral Activity

Research indicates that this compound has significant antiviral properties, particularly against viruses that utilize glycan structures for cell entry. Its ability to inhibit viral replication suggests potential therapeutic applications in treating viral infections.

Antibacterial Activity

The compound has also been identified as possessing antibacterial properties, potentially due to its interference with bacterial adhesion and biofilm formation. This activity could be beneficial in developing new antibacterial agents.

Study on Lectin Inhibition

A detailed study examined the inhibitory effects of this compound on BS II lectin. The results showed that it was four times more effective than other tested compounds, highlighting its potential in biochemical applications where lectin activity modulation is desired .

Synthesis and Biological Evaluation

In a synthesis study, researchers developed sulfated derivatives of phenyl glucosamine and evaluated their biological activity. These derivatives exhibited enhanced interactions with specific receptors, demonstrating the importance of structural modifications in altering biological activity .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibits viral replication
AntibacterialDisrupts bacterial adhesion
Lectin InhibitionStrong inhibitor of BS II lectin
Enzyme InteractionModulates glycosidase activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, and what protective group strategies are critical for regioselective glycosylation?

  • Methodology : The synthesis typically starts with a glucosamine derivative (e.g., methyl 2-acetamido-2-deoxy-glucopyranoside). Protective groups like triphenylmethyl (Trityl) are used to block hydroxyl groups (e.g., 6-OH) to ensure regioselectivity during glycosylation. For example, Trityl chloride in anhydrous pyridine selectively protects the 6-OH position . Subsequent acetylation (e.g., acetic anhydride) or benzoylation is employed to stabilize reactive intermediates. The final deprotection step uses mild acidic conditions to remove Trityl groups without affecting the glycosidic bond.

Q. How is this compound utilized as a substrate in glycosidase activity assays, and what analytical methods validate its hydrolysis?

  • Methodology : The compound serves as a chromogenic or fluorogenic substrate for β-N-acetylhexosaminidases. Hydrolysis releases phenyl or nitrophenyl groups, detectable via UV-Vis (e.g., p-nitrophenyl derivatives at 405 nm) or fluorescence (e.g., 4-methylumbelliferyl derivatives). Enzyme kinetics (Km, Vmax) are measured using Michaelis-Menten plots. Validation includes thin-layer chromatography (TLC) to confirm product formation and HPLC for quantification .

Q. What purification techniques are effective for isolating this compound derivatives?

  • Methodology : Flash chromatography with gradients of CH₂Cl₂/MeOH (e.g., 10:1) efficiently separates intermediates. For complex mixtures (e.g., transglycosylation products), size-exclusion chromatography or preparative HPLC is used. Purity is confirmed via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can transglycosylation reactions be optimized using this compound as a glycosyl donor?

  • Methodology : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) catalyze transglycosylation. Optimal conditions include:

  • Donor concentration: 75 mM
  • Acceptor (e.g., GlcNAc) concentration: 300 mM
  • Reaction time: 5–6 h at 35°C
  • Monitoring via TLC and ESI-MS. Yields up to 52% for 4-deoxy-disaccharides are achievable .

Q. What structural features of this compound influence enzyme specificity in β-N-acetylhexosaminidases?

  • Key Findings :

  • 4-Deoxy derivatives : Removal of the 4-OH group increases substrate flexibility, enhancing hydrolysis rates in fungal enzymes (e.g., Penicillium spp.) but reducing activity in mammalian enzymes.

  • α vs. β configuration : β-anomers are preferred due to active-site geometry. Docking studies (e.g., using Aspergillus oryzae models) show hydrogen bonding between the acetamido group and catalytic residues (e.g., Asp-313) .

    Enzyme SourceHydrolysis Rate (%)*Substrate Specificity
    Fungal (T. flavus)85% (vs. Ph-GlcNAc)4-Deoxy > Native
    Human HEXB<2%Native > 4-Deoxy
    *Relative to phenyl GlcNAc (Ph-GlcNAc) .

Q. How can contradictory data on enzyme activity (e.g., substrate inhibition vs. activation) be resolved when using modified derivatives?

  • Methodology :

  • Kinetic profiling : Compare kcat/Km ratios across substrates (e.g., 4-deoxy vs. unsaturated derivatives).
  • Structural analysis : X-ray crystallography or molecular dynamics simulations to identify steric clashes or electronic effects.
  • Dual-substrate assays : Use 4-methylumbelliferyl derivatives alongside phenyl derivatives to distinguish between active-site binding and allosteric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 2
Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.